molecular formula C18H17NO2S B2829114 (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2034997-40-3

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2829114
CAS RN: 2034997-40-3
M. Wt: 311.4
InChI Key: SIBHMUCVVOGQJC-CMDGGOBGSA-N
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Description

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as BPTAA and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related benzofuran and thiophenyl compounds have been extensively studied. For example, novel acrylamide monomers, such as N-(2-acetyl-benzofuran-3-yl)acrylamide (NABA), have been synthesized and characterized through spectroscopic methods, showing chemical activity and charge transfer within the molecule, indicating potential applications in material science and organic electronics (Barım & Akman, 2019). Moreover, compounds with benzofuran and thiophenyl units have been explored for their electrochemical properties and reactivity, suggesting their use in developing new materials with specific electronic or photonic properties (Ahamed et al., 2020).

Biological Activities

Research into the biological activities of benzofuran and thiophenyl acrylamides has uncovered potential therapeutic applications. Neolignans from traditional Chinese medicine, exhibiting significant antiproliferative activity on human NSCLC A549 and H460 cell lines, suggest the importance of benzofuran derivatives in cancer research (Ma et al., 2017). Additionally, benzothiazole derivatives have demonstrated antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases (Cabrera-Pérez et al., 2016).

Molecular Mechanism Studies

Understanding the molecular mechanisms underlying the toxicity of acrylamide derivatives has been a significant focus of research. Studies elucidating acrylamide's neurotoxic mechanism, through the interaction of its α,β-unsaturated carbonyl structure with soft nucleophiles within the body, have shed light on the potential risks and mechanisms of toxicity of similar compounds (LoPachin & Gavin, 2012).

properties

IUPAC Name

(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-13(19-18(20)9-8-16-6-4-10-22-16)11-15-12-14-5-2-3-7-17(14)21-15/h2-10,12-13H,11H2,1H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBHMUCVVOGQJC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide

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